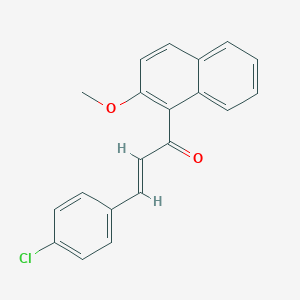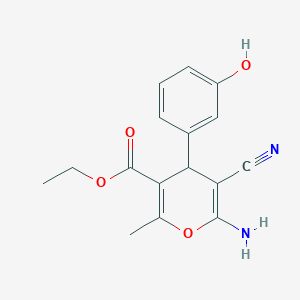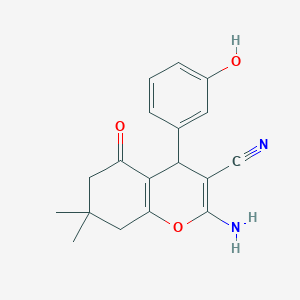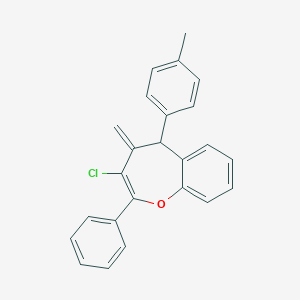![molecular formula C24H17NO6 B378463 2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione CAS No. 5604-71-7](/img/structure/B378463.png)
2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione is a complex organic compound featuring a benzodioxole moiety, a nitroethyl group, and an indene-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The nitroethyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents. The final step involves the formation of the indene-dione structure through cyclization reactions, which may require specific catalysts and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens and Lewis acids.
Major Products
The major products formed from these reactions include various nitro, amine, and substituted benzodioxole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, such as inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer . Additionally, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
2-(1,3-Benzodioxol-5-yl)ethanamine: Another compound featuring the benzodioxole moiety.
Benzodioxole derivatives: Various derivatives with different functional groups and biological activities.
Uniqueness
2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione stands out due to its unique combination of a benzodioxole moiety, a nitroethyl group, and an indene-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5604-71-7 |
|---|---|
Formule moléculaire |
C24H17NO6 |
Poids moléculaire |
415.4g/mol |
Nom IUPAC |
2-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C24H17NO6/c26-22-17-8-4-5-9-18(17)23(27)24(22,16-6-2-1-3-7-16)19(13-25(28)29)15-10-11-20-21(12-15)31-14-30-20/h1-12,19H,13-14H2 |
Clé InChI |
BMIHEQNPPNUPGK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(3-acetylanilino)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B378381.png)
![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B378382.png)
![N-[2-(1-naphthyl)-1-(4-toluidinocarbonyl)vinyl]benzamide](/img/structure/B378383.png)

![4-[(3-Bromophenyl)({5-nitro-2-methylphenyl}imino)methyl]morpholine](/img/structure/B378386.png)
![N-{2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]phenyl}-N-{[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B378389.png)



![3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl benzoate](/img/structure/B378401.png)
![3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate](/img/structure/B378402.png)
![6-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}nicotinonitrile](/img/structure/B378405.png)
![1,5-dimethyl-4-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B378407.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B378410.png)
